(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one can be synthesized through various methods. One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines .
Industrial Production Methods
Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Reduction of piperidine derivatives can yield secondary amines.
Substitution: Piperidine can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Piperidine derivatives are studied for their biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: As a potent analgesic, it is used in pain management, particularly in cancer patients.
Industry: Piperidine derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one exerts its effects by binding to the mu-opioid receptor, which is a G-protein-coupled receptor. This binding inhibits the release of neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline, leading to analgesia. The compound also activates signaling pathways like NF-κB and PI3k/Akt, which are involved in pain modulation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Pyridine: A basic heterocyclic organic compound with a structure similar to piperidine but with a nitrogen atom in the ring.
Pyrrolidine: A five-membered ring compound with one nitrogen atom, used in the synthesis of various pharmaceuticals.
Uniqueness
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one is unique due to its high potency as an analgesic and its specific binding affinity to the mu-opioid receptor, making it highly effective in pain management. Its ability to modulate multiple signaling pathways also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPOHNAFLAXBCQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239822 | |
Record name | Piperidine, 1-(N-phenylalanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93865-37-3 | |
Record name | Piperidine, 1-(N-phenylalanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093865373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(N-phenylalanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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